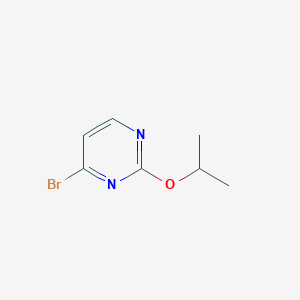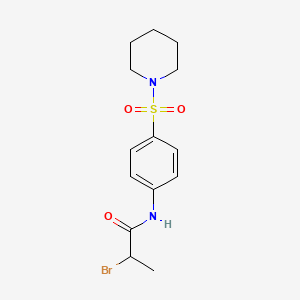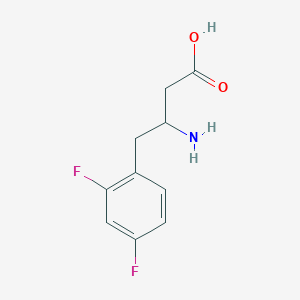
2,5,7,10-Tetraazaundecanedioic acid, 3,9-dimethyl-6-thioxo-,1,11-bis(1,1-dimethylethyl) ester, (3S,9S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2,5,7,10-Tetraazaundecanedioic acid, 3,9-dimethyl-6-thioxo-,1,11-bis(1,1-dimethylethyl) ester, (3S,9S)- typically involves multi-step organic reactions. One common synthetic route includes the reaction of appropriate amines with thiocarbonyl compounds under controlled conditions to form the desired tetraazaundecanedioic acid derivative. Industrial production methods may involve optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, to achieve high yields and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups can be replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution.
Scientific Research Applications
2,5,7,10-Tetraazaundecanedioic acid, 3,9-dimethyl-6-thioxo-,1,11-bis(1,1-dimethylethyl) ester, (3S,9S)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets such as enzymes and receptors. The presence of multiple nitrogen atoms and the thioxo group allows it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular processes .
Comparison with Similar Compounds
Similar compounds to 2,5,7,10-Tetraazaundecanedioic acid, 3,9-dimethyl-6-thioxo-,1,11-bis(1,1-dimethylethyl) ester, (3S,9S)- include other tetraazaundecanedioic acid derivatives with different substituents. These compounds share similar structural features but differ in their chemical behavior and applications. The uniqueness of the compound lies in its specific substituents, which confer distinct properties and reactivity compared to other derivatives .
Properties
Molecular Formula |
C17H34N4O4S |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
tert-butyl N-[1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propylcarbamothioylamino]propan-2-yl]carbamate |
InChI |
InChI=1S/C17H34N4O4S/c1-11(20-14(22)24-16(3,4)5)9-18-13(26)19-10-12(2)21-15(23)25-17(6,7)8/h11-12H,9-10H2,1-8H3,(H,20,22)(H,21,23)(H2,18,19,26) |
InChI Key |
MJXXKNCBBHKRKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(=S)NCC(C)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(4-Methoxybenzyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12303114.png)




![N-[5-[(3-amino-1-phenylpropyl)carbamoyl]-2-chlorophenyl]-2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)-7-oxo-6H-pyrido[2,3-d]pyrimidine-6-carboxamide;hydrochloride](/img/structure/B12303142.png)


![10-(Cyclopropylmethyl)-13-methoxy-1-methyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol](/img/structure/B12303169.png)
![[11-Ethyl-8,16,18-trihydroxy-13-(hydroxymethyl)-6-methoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B12303170.png)
![2-([1,1'-Biphenyl]-2-yl)propanoic acid](/img/structure/B12303178.png)

